

An In-depth Technical Guide on the Anticancer Agent Radium-223

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Compound of Interest

Compound Name: Anticancer agent 223

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Introduction

Radium-223 (^{223}Ra), commercially known as Xofigo®, is a first-in-class alpha-emitting radiopharmaceutical agent. It represents a significant advancement in the treatment of patients with castration-resistant prostate cancer (CRPC) that has metastasized to the bone. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of Radium-223, tailored for researchers, scientists, and drug development professionals.

Discovery and Development

The isotope Radium-223 was discovered in 1905 by T. Godlewski and was historically known as actinium X (AcX)[1]. The therapeutic application of Radium-223 for bone metastases was pioneered by Roy H. Larsen, Gjermund Henriksen, and Øyvind S. Bruland. The development was carried out by the Norwegian company Algeta ASA, later acquired by Bayer[1]. The pivotal phase III clinical trial, ALSYMPCA (ALpharadin in SYMptomatic Prostate CAncer patients), demonstrated a significant survival benefit for patients treated with Radium-223[2][3]. This led to its approval by the U.S. Food and Drug Administration (FDA) in May 2013 for the treatment of CRPC patients with symptomatic bone metastases and no known visceral metastatic disease[1][3][4].

Synthesis and Production

Radium-223 is an alpha-emitting isotope with a half-life of 11.435 days[1]. While it occurs naturally in trace amounts from the decay of uranium-235, it is typically produced artificially for pharmaceutical use.

Production Protocol

The production of Radium-223 involves the following key steps:

- **Target Irradiation:** Natural Radium-226 is irradiated with neutrons to produce Radium-227.
- **Decay to Actinium-227:** Radium-227 has a short half-life of 42 minutes and decays into Actinium-227.
- **Actinium-227 Generator:** Actinium-227, with a much longer half-life of 21.8 years, serves as the parent isotope in a generator system[1].
- **Milking of Radium-223:** Actinium-227 decays via Thorium-227 (half-life 18.7 days) to Radium-223. The Radium-223 is then periodically "milked" or separated from the actinium generator[1].
- **Final Formulation:** The final product is a solution of Radium-223 dichloride ($[^{223}\text{Ra}]\text{RaCl}_2$) in an injectable formulation for intravenous administration[1].

Mechanism of Action

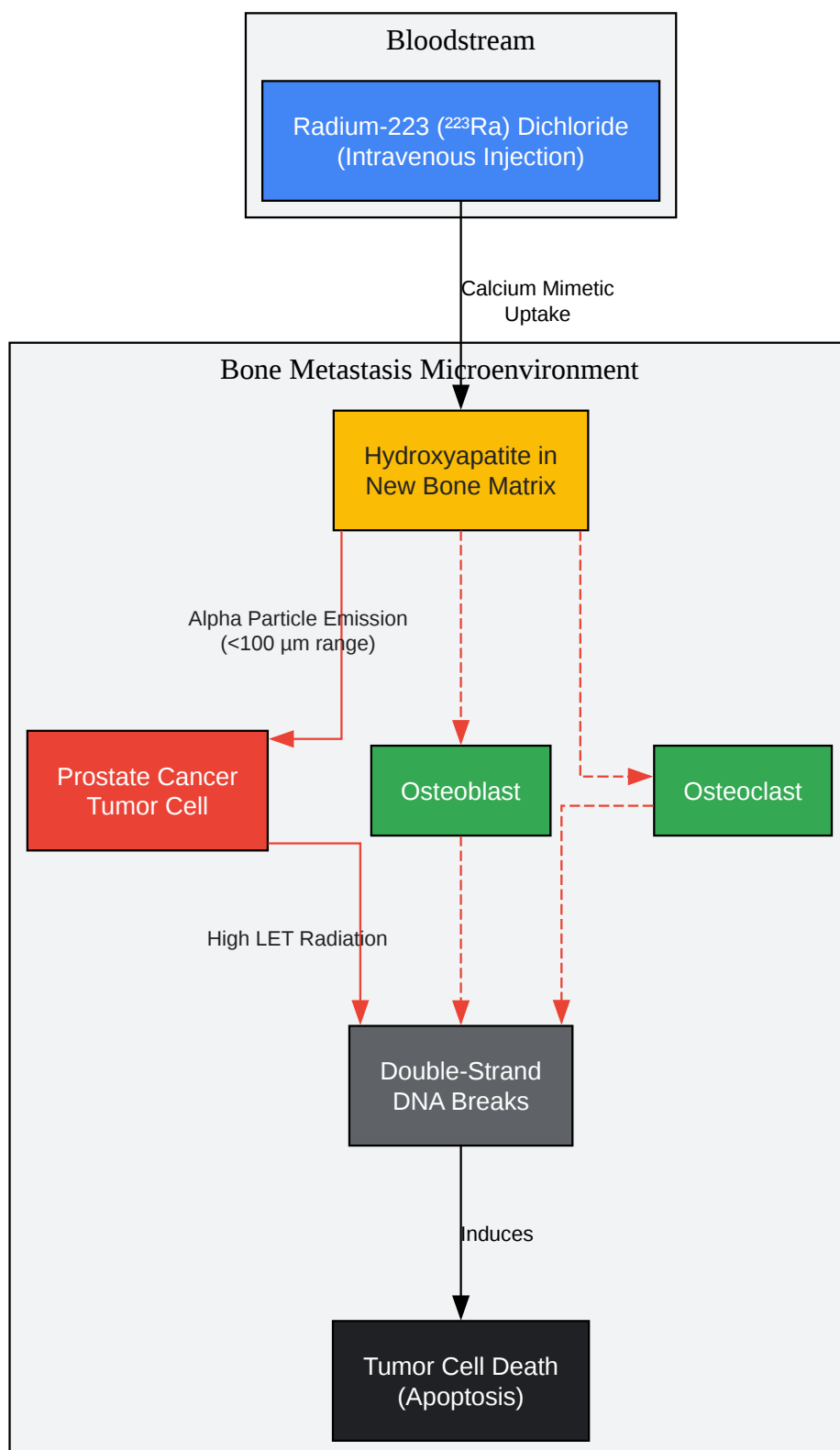
Radium-223's therapeutic effect stems from its properties as a calcium mimetic and an alpha-particle emitter.

- **Bone Targeting:** As a calcium mimetic, Radium-223 is preferentially taken up in areas of high bone turnover, such as bone metastases[3][5]. It forms complexes with the bone mineral hydroxyapatite in the osteoblastic lesions[1][4].
- **High-Energy Alpha Emission:** Radium-223 decays, emitting high-energy alpha particles with a very short range of less than 100 micrometers (2-10 cell diameters)[4][6][7].
- **Localized Cytotoxicity:** This localized, high linear energy transfer (LET) radiation induces complex, difficult-to-repair double-strand DNA breaks in adjacent tumor cells, leading to their

death[2][3][4][6][7]. The short range of the alpha particles minimizes damage to surrounding healthy tissues, including the bone marrow[5][6].

- Microenvironment Disruption: The radiation also affects other cells within the tumor microenvironment, such as osteoblasts and osteoclasts, disrupting the vicious cycle of tumor growth and abnormal bone formation[4][8].

Signaling Pathway Diagram



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Caption: Mechanism of action of Radium-223 in bone metastases.

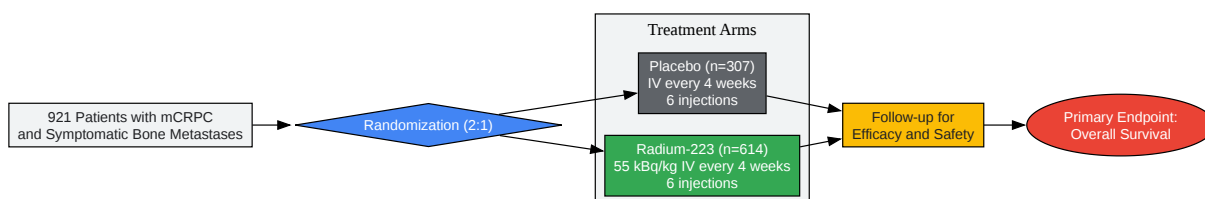
Clinical Efficacy and Safety

The primary evidence for the efficacy of Radium-223 comes from the randomized, double-blind, placebo-controlled phase III ALSYMPCA trial.

ALSYMPCA Trial: Experimental Protocol

- Patient Population: 921 patients with symptomatic castration-resistant prostate cancer, with at least two bone metastases and no known visceral metastases[2]. Patients were either post-docetaxel, unfit for docetaxel, or declined docetaxel.
- Treatment Regimen: Patients were randomized (2:1) to receive either six intravenous injections of Radium-223 (55 kBq/kg) every 4 weeks or a matching placebo[5].
- Primary Endpoint: Overall Survival (OS).
- Secondary Endpoints: Time to first symptomatic skeletal event (SSE), changes in bone alkaline phosphatase (ALP) and prostate-specific antigen (PSA) levels.

ALSYMPCA Trial Workflow



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Caption: Simplified workflow of the pivotal ALSYMPCA clinical trial.

Quantitative Data from Clinical Trials

The results from the ALSYMPCA trial demonstrated a clear clinical benefit for Radium-223.

Table 1: Key Efficacy Outcomes from the ALSYMPCA Trial

Endpoint	Radium-223 Group	Placebo Group	Hazard Ratio (95% CI)	P-value
Median Overall Survival	14.9 months	11.3 months	0.70 (0.58-0.83)	<0.001
Median Time to First SSE	15.6 months	9.8 months	0.66 (0.52-0.83)	<0.001

Source: Parker C, et al. N Engl J Med 2013.[\[3\]](#)

Table 2: Summary of Adverse Events (≥10% in Radium-223 group)

Adverse Event	Radium-223 Group (%)	Placebo Group (%)
Bone Pain	50	62
Nausea	36	35
Anemia	31	31
Fatigue	29	26
Diarrhea	25	15
Vomiting	19	14
Constipation	18	20
Thrombocytopenia	12	6

Note: Data from updated ALSYMPCA safety analysis.

Radium-223 was generally well-tolerated, with minimal myelosuppression compared to cytotoxic chemotherapy, which is attributed to the short path length of alpha radiation[\[5\]](#).

Combination Therapies and Future Directions

Clinical trials are actively investigating Radium-223 in combination with other anticancer agents to enhance its efficacy[4][8]. These include combinations with:

- Androgen receptor axis-targeted agents (e.g., enzalutamide)[9]
- Immunotherapies (e.g., nivolumab)[10]
- Chemotherapy (e.g., docetaxel)[2]

The ERA-223 trial, which combined Radium-223 with abiraterone acetate, showed an increased incidence of fractures, highlighting the need for careful evaluation and patient selection in combination strategies[4].

Furthermore, research is underway to expand the use of Radium-223 to other cancers with bone metastases and to develop new chelators to deliver Radium-223 to soft-tissue tumors, potentially broadening its therapeutic applications[11][12][13][14].

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